REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=O)=[CH:5][CH:4]=1)#[N:2].C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>C(OCC)(=O)CCC>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
16.55 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
13.02 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
35.37 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
|
Name
|
bis-(dibenzylideneacetone)-palladium(O)
|
Quantity
|
0.0575 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0268 mol | |
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 26.8% | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=O)=[CH:5][CH:4]=1)#[N:2].C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>C(OCC)(=O)CCC>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
16.55 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
13.02 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
35.37 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
|
Name
|
bis-(dibenzylideneacetone)-palladium(O)
|
Quantity
|
0.0575 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0268 mol | |
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 26.8% | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |